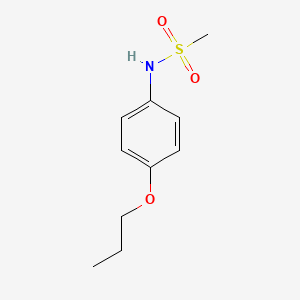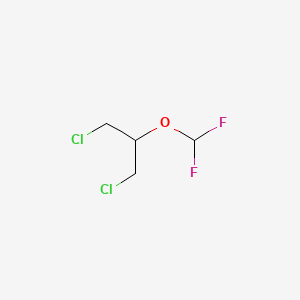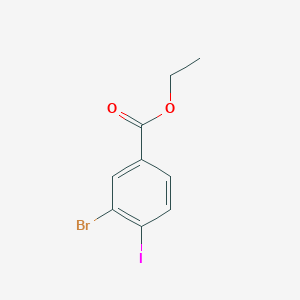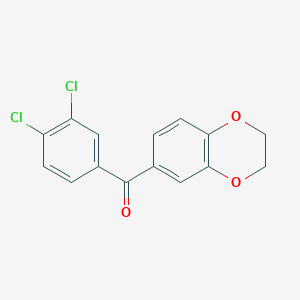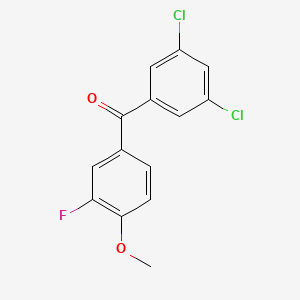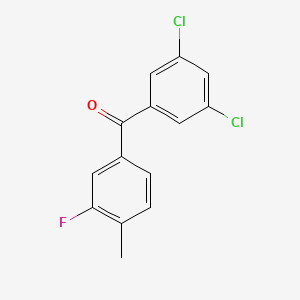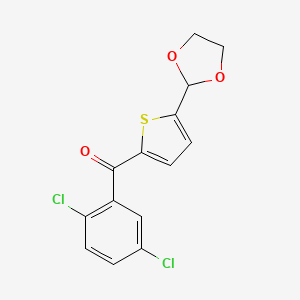
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, more commonly known as DCDTP, is an organic compound that has garnered attention in recent years due to its potential applications in scientific research. DCDTP has been studied for its ability to act as a fluorescent dye, as well as its ability to interact with a variety of proteins and other biomolecules.
Applications De Recherche Scientifique
Electrocatalytic Properties
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene and its derivatives show significant electrocatalytic properties. For instance, conjugation-extended tetrathiafulvalene analogues involving a central aromatic 5-membered heterocyclic linking group have been synthesized, showcasing notable electrochemical redox properties in solution. These properties are crucial in understanding the donating ability and the thermodynamic stability of the radical cations, which can have implications in various fields like material science and electronics (Takahashi et al., 1993).
Optoelectronic Applications
Thiophene derivatives, including those structurally similar to 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, are widely utilized in optoelectronic applications. They are known for their role in the development of organic light-emitting transistors (OLETs), chemical sensors, and solar cells. The structural flexibility and electrical properties of these compounds make them ideal for such applications (Nagaraju et al., 2018).
Polymer and Copolymer Development
These thiophene derivatives are key in synthesizing polymers and copolymers with unique properties. For example, synthesis of novel asymmetric structure polymers based on carbazole-EDOT and 2,5-dithienylpyrrole derivatives has been reported. These polymers exhibit fast switching time, reasonable optical contrast, and good coloration efficiency, making them potential candidates for use in electrochromic devices (Hu et al., 2019).
Solar Cell Applications
Thiophene derivatives are also instrumental in the development of solar cells. They are used in synthesizing various monomers and copolymers, which are then tested as active materials in photovoltaic cells. The structural properties of these compounds contribute to their effectiveness in solar cell applications, showcasing their versatility in renewable energy technologies (Jørgensen & Krebs, 2005).
Pharmaceutical Applications
While the focus is not on drug use or dosage, it is worth noting that substituted thiophenes, similar in structure to the compound , have a wide spectrum of biological activities. These activities range from antibacterial, antifungal, antioxidant, to antivirus properties, making them significant in pharmaceutical research (Salameh & Tayim, 1983).
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXYKDPLRRCPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641969 |
Source


|
| Record name | (2,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-90-0 |
Source


|
| Record name | (2,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)
![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
